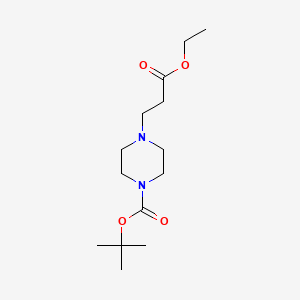

tert-butyl 4-(3-ethoxy-3-oxopropyl)piperazine-1-carboxylate

Description

tert-Butyl 4-(3-ethoxy-3-oxopropyl)piperazine-1-carboxylate is a piperazine-derived compound featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a 3-ethoxy-3-oxopropyl substituent at the 4-position. The Boc group is widely used in organic synthesis to protect amines, while the ethoxy-oxopropyl moiety introduces an ester functionality, enabling further derivatization via hydrolysis or nucleophilic substitution. This compound serves as a versatile intermediate in pharmaceutical chemistry, particularly in the synthesis of urea derivatives, kinase inhibitors, and other bioactive molecules . Its structural flexibility and synthetic accessibility make it a cornerstone in medicinal chemistry workflows.

Properties

IUPAC Name |

tert-butyl 4-(3-ethoxy-3-oxopropyl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O4/c1-5-19-12(17)6-7-15-8-10-16(11-9-15)13(18)20-14(2,3)4/h5-11H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKVMLFAATJLRNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCN1CCN(CC1)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(3-ethoxy-3-oxopropyl)piperazine-1-carboxylate typically involves the reaction of N-Boc-piperazine with ethyl bromoacetate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like acetonitrile at a controlled temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically involving the ethoxy group.

Reduction: Reduction reactions can target the carbonyl group in the oxopropyl moiety.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions, especially at the nitrogen atoms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various heterocyclic compounds.

Biology: In biological research, tert-butyl 4-(3-ethoxy-3-oxopropyl)piperazine-1-carboxylate is used to study enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.

Medicine: The compound is investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical drugs targeting neurological and cardiovascular diseases.

Industry: In the agrochemical industry, it is used in the synthesis of pesticides and herbicides. Its derivatives are also explored for their potential use in material science applications.

Mechanism of Action

The mechanism of action of tert-butyl 4-(3-ethoxy-3-oxopropyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the functional groups present and the nature of the target. The piperazine ring provides conformational flexibility, allowing the compound to fit into various binding sites and modulate biological pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare tert-butyl 4-(3-ethoxy-3-oxopropyl)piperazine-1-carboxylate with structurally analogous piperazine derivatives, focusing on substituent effects, physicochemical properties, and biological relevance.

Table 1: Key Structural and Functional Comparisons

Key Findings:

Substituent Effects on Stability :

- The ethyl ester in the main compound offers greater hydrolytic stability compared to methyl esters (e.g., ), which degrade faster under acidic or enzymatic conditions. However, compounds with aromatic nitro groups (e.g., ) or fluorophenyl-triazole motifs (e.g., ) exhibit instability in gastric fluid due to electron-deficient or sterically strained substituents.

Synthetic Utility: The ethoxy-oxopropyl group facilitates straightforward functionalization, whereas bulkier substituents (e.g., cyclohexyl-dibenzylamino in ) complicate synthetic workflows. Sulfonate esters (e.g., ) are more reactive toward nucleophilic substitution than carboxylate esters.

Biological Activity :

- Carbazole- and indole-containing derivatives (e.g., ) show potent enzyme inhibition (e.g., DNMT1), attributed to π-π stacking with aromatic residues. In contrast, the main compound’s aliphatic ester may prioritize flexibility over target affinity.

Physicochemical Properties :

- Methyl and ethyl esters ( vs. main compound) exhibit similar densities (~1.07 g/cm³) but differ in boiling points due to molecular weight variations. Heterocyclic substituents (e.g., thiadiazole in ) increase polarity, impacting solubility and logP.

Biological Activity

tert-butyl 4-(3-ethoxy-3-oxopropyl)piperazine-1-carboxylate is a synthetic compound belonging to the piperazine class, notable for its diverse biological activities and potential therapeutic applications. This compound is primarily utilized in pharmacological research due to its ability to interact with various biological targets, including enzymes and receptors.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C15H27N2O4

- CAS Number : 242459-96-7

- Molecular Weight : 299.39 g/mol

The compound features a tert-butyl ester group and a unique ethoxy-oxopropyl substituent on the piperazine ring, contributing to its biological activity.

The biological activity of this compound is largely attributed to its interactions with specific molecular targets. The piperazine ring provides conformational flexibility, allowing the compound to modulate various biological pathways by acting as either an inhibitor or an activator of enzyme systems and receptor sites.

Enzyme Interactions and Receptor Binding

Research indicates that this compound has significant binding affinity for various receptors, particularly the histamine H3 receptor (hH3R). Studies have shown that derivatives of piperazine compounds exhibit binding affinities ranging from to for hH3R, suggesting potential applications in treating neurological disorders through modulation of histamine pathways .

Therapeutic Applications

- Neurological Disorders : The compound is being explored for its anticonvulsant properties, particularly in models of seizure induction (e.g., maximal electroshock-induced seizure model) where it demonstrated efficacy .

- Cognitive Enhancement : Some derivatives have shown pro-cognitive effects in behavioral tests, indicating potential use in treating cognitive impairments .

- Cardiovascular Applications : Preliminary studies suggest that it may possess cardiovascular protective effects, warranting further investigation into its mechanisms and therapeutic potential.

Comparative Analysis with Similar Compounds

A comparative analysis highlights how this compound differs from similar compounds:

| Compound Name | Structural Differences | Binding Affinity (hH3R) | Applications |

|---|---|---|---|

| tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate | Different substituent on piperazine | Varies | Anticonvulsants |

| tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate | Ethoxy vs. ethoxy-oxopropyl | Varies | Cognitive enhancers |

Case Study: Anticonvulsant Activity

A study published indicated that certain piperazine derivatives, including tert-butyl 4-(3-ethoxy-3-oxopropyl)piperazine derivatives, exhibited significant anticonvulsant activity in animal models. The study utilized the maximal electroshock-induced seizure model to evaluate efficacy, demonstrating that these compounds could effectively reduce seizure activity compared to control groups .

Pharmacokinetic Properties

In silico studies have been conducted to assess the drug-likeness and metabolic stability of these compounds. The evaluation showed favorable absorption, distribution, metabolism, and excretion (ADME) profiles, suggesting good bioavailability and potential for therapeutic use .

Q & A

Q. What are the standard synthetic routes for tert-butyl 4-(3-ethoxy-3-oxopropyl)piperazine-1-carboxylate?

- Methodological Answer : The synthesis typically involves sequential functionalization of the piperazine ring. A common route includes:

- Step 1 : Protection of the piperazine nitrogen using tert-butyl chloroformate under basic conditions (e.g., triethylamine in dichloromethane) to form the Boc-protected intermediate .

- Step 2 : Coupling of the 3-ethoxy-3-oxopropyl group via nucleophilic substitution or Michael addition. For example, reacting the Boc-piperazine with ethyl acrylate derivatives in the presence of a catalyst like DMAP .

- Purification : Column chromatography (e.g., ethyl acetate/hexane gradients) or recrystallization ensures >95% purity. Confirmatory techniques include H NMR (e.g., δ 1.2–1.4 ppm for tert-butyl protons) and HPLC retention time analysis .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR identify key functional groups (e.g., ethoxy ester at δ ~4.1 ppm, piperazine ring protons at δ 2.5–3.5 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) confirms purity (>97%) and resolves potential byproducts .

- Mass Spectrometry (MS) : ESI-MS or HRMS validates the molecular ion peak (e.g., [M+H] at m/z 329.2) .

Advanced Research Questions

Q. How can contradictory 1^11H NMR data be resolved when characterizing this compound?

- Methodological Answer : Contradictions often arise from dynamic proton exchange in the piperazine ring or solvent effects. Strategies include:

- Deuterated Solvent Screening : Test in CDCl₃ vs. DMSO-d₆ to stabilize specific conformers .

- Variable Temperature (VT) NMR : Observe splitting of broad signals at low temperatures (e.g., –40°C) to resolve overlapping peaks .

- 2D NMR (COSY, HSQC) : Correlate coupled protons and assign quaternary carbons unambiguously .

Q. What strategies optimize the coupling efficiency of the 3-ethoxy-3-oxopropyl group to the piperazine ring?

- Methodological Answer :

- Solvent Optimization : Polar aprotic solvents (e.g., DMF or THF) enhance nucleophilicity of the piperazine nitrogen .

- Catalyst Selection : Use DMAP or HOBt to accelerate ester coupling and reduce racemization .

- Temperature Control : Mild heating (40–60°C) balances reaction rate and side-product formation. Monitor progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) .

Q. How can researchers design derivatives of this compound for target-specific biological activity?

- Methodological Answer :

- Functional Group Modification :

- Ethoxy Ester Hydrolysis : Treat with LiOH/THF/H₂O to generate the carboxylic acid for peptide coupling .

- Piperazine Ring Functionalization : Introduce substituents (e.g., halogens, aryl groups) via Buchwald-Hartwig amination or Ullmann coupling .

- Structure-Activity Relationship (SAR) : Screen derivatives against target receptors (e.g., GPCRs) using radioligand binding assays. Prioritize candidates with IC₅₀ < 1 µM .

Data Contradiction and Reproducibility

Q. How should researchers address batch-to-batch variability in reaction yields?

- Methodological Answer :

- Parameter Logging : Document exact stoichiometry, solvent purity, and moisture levels (critical for Boc protection) .

- Quality Control (QC) : Pre-screen starting materials via Karl Fischer titration (water content <0.01%) and NMR .

- Statistical Analysis : Use Design of Experiments (DoE) to identify critical factors (e.g., reaction time, catalyst loading) affecting yield. Reproduce optimal conditions in triplicate .

Applications in Drug Discovery

Q. What in vitro assays are suitable for evaluating the pharmacological potential of this compound?

- Methodological Answer :

- Cellular Uptake Assays : Use fluorescently tagged derivatives to study permeability (e.g., Caco-2 monolayers for intestinal absorption) .

- Enzyme Inhibition : Test against serine hydrolases or kinases via fluorogenic substrates (e.g., Km < 10 µM indicates strong binding) .

- Cytotoxicity Screening : MTT assays in HEK-293 or HepG2 cells to rule out nonspecific toxicity (IC₅₀ > 50 µM preferred) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.